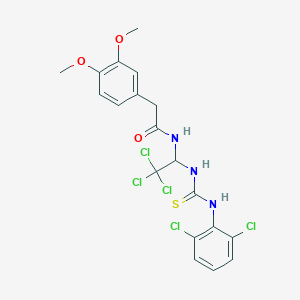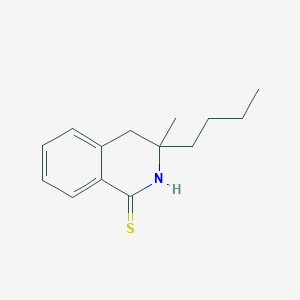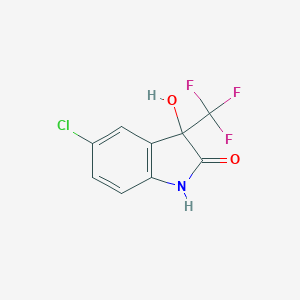
2-(3,4-DI-MEO-PH)-N-(2,2,2-TRI-CL-1-(3-(2,6-DI-CL-PH)-THIOUREIDO)-ET)-ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-DI-MEO-PH)-N-(2,2,2-TRI-CL-1-(3-(2,6-DI-CL-PH)-THIOUREIDO)-ET)-ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it may have unique properties due to the presence of multiple functional groups, including methoxy, trichloromethyl, and thiourea groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DI-MEO-PH)-N-(2,2,2-TRI-CL-1-(3-(2,6-DI-CL-PH)-THIOUREIDO)-ET)-ACETAMIDE likely involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes may include:
Formation of the Methoxy Phenyl Group:
Introduction of the Trichloromethyl Group: This can be achieved through chlorination reactions using reagents like trichloromethyl chloroformate.
Thiourea Formation: The thiourea group can be introduced by reacting an amine with thiocyanate or isothiocyanate.
Final Coupling Reaction: The intermediate compounds are then coupled under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure efficient reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-DI-MEO-PH)-N-(2,2,2-TRI-CL-1-(3-(2,6-DI-CL-PH)-THIOUREIDO)-ET)-ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The trichloromethyl group can be reduced to a methyl group.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Methyl derivatives.
Substitution Products: Halogenated or nucleophilically substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(3,4-DI-MEO-PH)-N-(2,2,2-TRI-CL-1-(3-(2,6-DI-CL-PH)-THIOUREIDO)-ET)-ACETAMIDE may have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(3,4-DI-MEO-PH)-N-(2,2,2-TRI-CL-1-(3-(2,6-DI-CL-PH)-THIOUREIDO)-ET)-ACETAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA bases and affecting replication or transcription.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,4-DI-MEO-PH)-N-(2,2,2-TRI-CL-1-(3-(2,6-DI-CL-PH)-THIOUREIDO)-ET)-ACETAMIDE: can be compared with other compounds having similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which may confer distinct chemical and biological properties not found in simpler compounds.
Propiedades
Fórmula molecular |
C19H18Cl5N3O3S |
|---|---|
Peso molecular |
545.7g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)-N-[2,2,2-trichloro-1-[(2,6-dichlorophenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C19H18Cl5N3O3S/c1-29-13-7-6-10(8-14(13)30-2)9-15(28)25-17(19(22,23)24)27-18(31)26-16-11(20)4-3-5-12(16)21/h3-8,17H,9H2,1-2H3,(H,25,28)(H2,26,27,31) |
Clave InChI |
OETFYMJRFJHEGJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=CC=C2Cl)Cl)OC |
SMILES canónico |
COC1=C(C=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=CC=C2Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-(5-Bromo-2-furyl)-5,6-dihydrospiro([1,2,4]triazolo[3,4-a]isoquinoline-5,1'-cyclopentane)](/img/structure/B399934.png)

![Ethyl 4-[2-(2-hydroxy-2-isopentyl-5-methylhexanoyl)-1-phenylhydrazino]-4-oxobutanoate](/img/structure/B399938.png)

![5-bromo-N'-[3,4-dihydrospiro(isoquinoline-3,1'-cyclopentane)-1-yl]benzohydrazide](/img/structure/B399940.png)


![methyl [3-hydroxy-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B399946.png)
